Cas no 851865-21-9 (2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

2-{(3-Fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a specialized heterocyclic compound featuring a dihydroimidazole core functionalized with a 3-fluorophenylmethylsulfanyl group and a 4-methyl-3-nitrobenzoyl moiety. This structure confers potential utility in medicinal chemistry and pharmacological research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the fluorophenyl and nitrobenzoyl groups enhances its reactivity and binding affinity, making it a candidate for further derivatization in drug discovery. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while the nitro and fluoro substituents offer opportunities for selective modifications. This compound is suited for controlled experimental use in academic and industrial R&D settings.
2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole structure
851865-21-9 structure
Product Name:2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851865-21-9
MF:C18H16FN3O3S
MW:373.401346206665
CID:6430359
PubChem ID:4199244
Update Time:2025-05-20

2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
    • (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methyl-3-nitrophenyl)methanone
    • AKOS024588586
    • [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone
    • 851865-21-9
    • 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
    • F0630-0328
    • Methanone, [2-[[(3-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](4-methyl-3-nitrophenyl)-
    • Inchi: 1S/C18H16FN3O3S/c1-12-5-6-14(10-16(12)22(24)25)17(23)21-8-7-20-18(21)26-11-13-3-2-4-15(19)9-13/h2-6,9-10H,7-8,11H2,1H3
    • InChI Key: DSEIVJRITRGVCD-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=CC(F)=C2)=NCC1)(C1=CC=C(C)C([N+]([O-])=O)=C1)=O

Computed Properties

  • Exact Mass: 373.08964072g/mol
  • Monoisotopic Mass: 373.08964072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 104Ų

2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Comprehensive Overview of 2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851865-21-9)

2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851865-21-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the imidazole derivative family, which is widely recognized for its biological activity and versatility in drug design. The presence of a fluorophenyl group and a nitrobenzoyl moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for fluorinated compounds like 2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in its potential as a bioactive scaffold, given the growing focus on targeted therapies and precision medicine. The compound's sulfanyl and nitro functional groups also make it a candidate for catalysis and polymer chemistry, aligning with the industry's shift toward sustainable and efficient chemical processes.

One of the most frequently searched questions about CAS No. 851865-21-9 revolves around its synthesis and purification methods. The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution and acylations, with careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its structure and confirm its identity. These methods are critical for ensuring the compound's suitability for further research and development.

The pharmacological potential of 2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is another hot topic among scientists. Preliminary studies suggest that its imidazole core may interact with various enzyme targets, including kinases and G-protein-coupled receptors, which are pivotal in cancer research and neurological disorders. However, extensive in vitro and in vivo studies are still needed to validate these hypotheses and explore its therapeutic efficacy.

From an industrial perspective, the compound's stability and solubility are key considerations for formulation development. Its nitro group can influence its photostability, while the fluorine atom may enhance its lipophilicity, affecting its bioavailability. These properties are often discussed in forums and publications related to medicinal chemistry and drug delivery systems, reflecting the broader interest in optimizing small-molecule drugs.

In conclusion, 2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851865-21-9) represents a promising compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and functional groups make it a subject of ongoing research, particularly in the context of drug discovery and sustainable chemistry. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative chemical solutions.

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